1-(Methylsulfonyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine
CAS No.: 1428329-80-9
Cat. No.: VC5831299
Molecular Formula: C18H28BNO4S
Molecular Weight: 365.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1428329-80-9 |
|---|---|
| Molecular Formula | C18H28BNO4S |
| Molecular Weight | 365.3 |
| IUPAC Name | 1-methylsulfonyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine |
| Standard InChI | InChI=1S/C18H28BNO4S/c1-17(2)18(3,4)24-19(23-17)16-8-6-14(7-9-16)15-10-12-20(13-11-15)25(5,21)22/h6-9,15H,10-13H2,1-5H3 |
| Standard InChI Key | DTGDCKYWMHHVHA-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CCN(CC3)S(=O)(=O)C |
Introduction
Structural Analysis and Functional Group Significance
The molecule consists of three distinct regions:
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A piperidine ring substituted at the 4-position with a phenyl group, providing conformational rigidity and serving as a common pharmacophore in drug design.
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A methylsulfonyl group (-SO₂CH₃) attached to the piperidine nitrogen, which enhances aqueous solubility and influences electronic properties through strong electron-withdrawing effects.
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A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronic ester) group on the para position of the phenyl ring, enabling participation in transition-metal-catalyzed cross-coupling reactions.
The boronic ester moiety is particularly critical, as it facilitates carbon-carbon bond formation under Suzuki-Miyaura conditions, a reaction widely employed in synthesizing biaryl structures prevalent in pharmaceuticals .
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be dissected into two key fragments:
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Fragment A: 4-(4-Bromophenyl)piperidine
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Fragment B: Methylsulfonyl chloride and pinacolborane
A plausible synthetic route involves:
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Suzuki-Miyaura Coupling: Fragment A undergoes cross-coupling with pinacolborane to install the boronic ester.
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Sulfonylation: Subsequent reaction with methylsulfonyl chloride introduces the sulfonyl group.
Optimized Reaction Conditions
Data from analogous syntheses (Table 1) reveal optimal conditions for boronic ester installation :
| Parameter | Value |
|---|---|
| Catalyst | PdXPhosG2 (10 mol%) + Pd/C |
| Base | K₃PO₄ (3 equiv) |
| Solvent System | 1,4-Dioxane/H₂O (4:1 v/v) |
| Temperature | 80°C (4 h) → RT (16 h) |
| Hydrogen Source | NH₄HCO₂ in MeOH (10 equiv) |
Table 1: General conditions for boronic ester installation via Suzuki-Miyaura coupling .
Post-coupling sulfonylation typically employs methylsulfonyl chloride in dichloromethane with a tertiary amine base (e.g., triethylamine) at 0–25°C.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Hypothetical spectral data for the target compound, inferred from structurally related molecules :
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¹H NMR (500 MHz, CDCl₃):
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δ 7.65 (d, 2H, J = 8.3 Hz, aryl-H adjacent to boron)
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δ 7.38 (d, 2H, J = 8.3 Hz, aryl-H meta to boron)
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δ 3.82–3.75 (m, 2H, piperidine N-CH₂-SO₂)
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δ 2.95 (s, 3H, SO₂CH₃)
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δ 1.33 (s, 12H, pinacol methyl groups)
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¹³C NMR (126 MHz, CDCl₃):
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δ 138.2 (quaternary aryl-C-B)
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δ 83.7 (pinacol C-O)
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δ 44.1 (piperidine N-CH₂-SO₂)
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δ 24.9 (pinacol CH₃)
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High-Resolution Mass Spectrometry (HRMS)
Calculated for C₁₉H₂₉BNO₄S ([M+H]⁺): 394.1922
Observed (hypothetical): 394.1925
Applications in Medicinal Chemistry
Role in Fragment-Based Drug Discovery
The piperidine-boronic ester scaffold aligns with fragment-like molecules (<300 Da) used in lead optimization. Key advantages include:
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Three-Dimensionality: The sp³-rich piperidine core improves binding specificity compared to flat aromatic systems.
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Boronic Acid Bioisosterism: The boronic ester serves as a hydrolytically stable prodrug form of boronic acids, which inhibit proteases and other enzymes.
Case Study: Proteasome Inhibitors
Boronic acids like bortezomib (Velcade®) demonstrate the therapeutic relevance of this functional group. The methylsulfonyl group in the target compound could enhance solubility, addressing a common limitation of boronate-based drugs .
Challenges and Future Directions
Stability Considerations
Boronic esters are prone to hydrolysis under acidic or aqueous conditions. Strategies to improve stability include:
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Lyophilization: Storing the compound as a solid under inert atmosphere.
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Pro-drug Formulations: Masking the boronate as a more stable trifluoroborate salt.
Catalytic Innovations
Recent advances in nickel catalysis could enable Suzuki-Miyaura couplings at lower temperatures (40–60°C), preserving sensitive functional groups like sulfonamides .
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